molecular formula C24H29N3O3 B11264622 3-((3,4-diethoxyphenethyl)amino)-1-(3,5-dimethylphenyl)pyrazin-2(1H)-one

3-((3,4-diethoxyphenethyl)amino)-1-(3,5-dimethylphenyl)pyrazin-2(1H)-one

Cat. No.: B11264622
M. Wt: 407.5 g/mol
InChI Key: UKGHBRCQNYYJPD-UHFFFAOYSA-N
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Description

3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(3,5-dimethylphenyl)-1,2-dihydropyrazin-2-one is a complex organic compound that belongs to the class of pyrazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(3,5-dimethylphenyl)-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the diethoxyphenyl ethylamine intermediate: This step involves the reaction of 3,4-diethoxybenzaldehyde with ethylamine under acidic conditions to form the corresponding ethylamine derivative.

    Coupling with dimethylphenyl hydrazine: The intermediate is then reacted with 3,5-dimethylphenyl hydrazine in the presence of a suitable catalyst, such as palladium on carbon, to form the hydrazone intermediate.

    Cyclization to form the pyrazinone ring: The hydrazone intermediate undergoes cyclization under basic conditions, typically using sodium hydroxide, to form the final pyrazinone compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(3,5-dimethylphenyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy groups, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(3,5-dimethylphenyl)-1,2-dihydropyrazin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(3,5-dimethylphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    N-(3,4-Dimethoxyphenethyl)acetamide: Another related compound with different substituents.

Uniqueness

3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(3,5-dimethylphenyl)-1,2-dihydropyrazin-2-one is unique due to its specific combination of diethoxy and dimethylphenyl groups, which confer distinct chemical and biological properties compared to its analogues.

Properties

Molecular Formula

C24H29N3O3

Molecular Weight

407.5 g/mol

IUPAC Name

3-[2-(3,4-diethoxyphenyl)ethylamino]-1-(3,5-dimethylphenyl)pyrazin-2-one

InChI

InChI=1S/C24H29N3O3/c1-5-29-21-8-7-19(16-22(21)30-6-2)9-10-25-23-24(28)27(12-11-26-23)20-14-17(3)13-18(4)15-20/h7-8,11-16H,5-6,9-10H2,1-4H3,(H,25,26)

InChI Key

UKGHBRCQNYYJPD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC2=NC=CN(C2=O)C3=CC(=CC(=C3)C)C)OCC

Origin of Product

United States

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